Levamlodipine Besylate
Description
Definition and Enantiomeric Context of Levamlodipine (B1674848) Besylate
Levamlodipine is the levorotatory, or (S)-isomer, of amlodipine (B1666008). wikipedia.orgnih.govdrugbank.com Amlodipine itself is a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-amlodipine and (R)-amlodipine. drugbank.comtargetmol.com Enantiomers are mirror-image isomers of a chiral molecule that are non-superimposable. The besylate salt form enhances the stability and solubility of the active compound.
Levamlodipine as the Pharmacologically Active Enantiomer of Amlodipine
Research has unequivocally demonstrated that the therapeutic effects of amlodipine are almost exclusively attributable to the (S)-enantiomer. wikipedia.orgtargetmol.com Levamlodipine is responsible for the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. wikipedia.orgdrugbank.com The (R)-enantiomer, in contrast, possesses approximately 1,000-fold weaker activity at these channels. fda.gov This significant difference in pharmacological activity highlights the stereospecific nature of the drug's interaction with its target receptor.
Chirality and Stereoisomerism in Dihydropyridine (B1217469) Calcium Channel Blockers
Many dihydropyridine calcium channel blockers, with the exception of nifedipine, possess a chiral carbon atom at the C4 position of the dihydropyridine ring. researchgate.netmdpi.com This chirality gives rise to stereoisomers, with enantiomers often exhibiting distinct pharmacological and pharmacokinetic profiles. researchgate.net The differential activity between enantiomers is a well-documented phenomenon in this class of drugs. For instance, similar to amlodipine, the calcium channel blocking activity of other dihydropyridines like felodipine (B1672334) and isradipine (B148454) is also enantiospecific. nih.gov The development of single-enantiomer drugs like levamlodipine is a direct consequence of understanding these stereochemical nuances, aiming to provide a more refined therapeutic agent. mdpi.com
Historical Perspectives and Evolution within Calcium Channel Antagonism Research
The journey of calcium channel blockers began in the mid-1960s with the discovery of their ability to block calcium entry into cells, leading to vasodilation. nih.gov Initially termed "calcium antagonists," these drugs were first recognized for their potent antihypertensive properties. nih.govnih.gov The first generation of these drugs was characterized by a rapid onset of action. nih.gov
The evolution of this drug class saw the development of second and third-generation agents with improved pharmacokinetic profiles, such as a smoother onset and longer duration of action. nih.govahajournals.org Amlodipine, approved by the FDA in 1987, became a widely used second-generation dihydropyridine calcium channel blocker due to its efficacy and once-daily dosing. drugbank.comnih.gov
The development of levamlodipine represents a further refinement in this evolution. Recognizing that the therapeutic action resided in the (S)-enantiomer, researchers focused on isolating it to potentially offer a more targeted therapy. wikipedia.orgtargetmol.com Levamlodipine was first marketed in Russia and India before gaining FDA approval in December 2019. nih.govdrugbank.comdrugbank.com This progression from racemic mixtures to single-enantiomer drugs reflects a broader trend in pharmaceutical development driven by a deeper understanding of stereopharmacology.
Current Academic Significance and Research Gaps
Levamlodipine continues to be a subject of academic and clinical interest. Research has explored its comparative effectiveness against racemic amlodipine, with some studies suggesting similar efficacy in blood pressure control. nih.govresearchgate.net A key area of investigation has been whether the use of the pure (S)-enantiomer leads to a better side-effect profile, particularly concerning peripheral edema, a known side effect of amlodipine. researchgate.net
Despite the existing body of research, several gaps remain. While short-term studies have been conducted, more long-term, high-quality randomized controlled trials are needed to definitively compare the cardiovascular outcomes and long-term safety of levamlodipine versus racemic amlodipine. nih.gov
Furthermore, research into specific patient populations could be beneficial. For example, understanding the effects of levamlodipine in pediatric patients under six years of age is an identified knowledge gap. drugs.comnih.gov Additionally, while some research has explored factors influencing the pharmacokinetics of levamlodipine, such as renal function, further studies are needed to refine dosing in specific patient groups, including those with comorbidities or concomitant medication use. nih.gov The potential for pleiotropic effects, or actions beyond calcium channel blockade, is another area ripe for further investigation. ahajournals.org
Interactive Data Table: Key Research Findings on Levamlodipine
| Research Area | Key Findings |
| Comparative Efficacy | Several studies have found that levamlodipine is as effective as racemic amlodipine in lowering blood pressure. wikipedia.orgnih.gov |
| Pharmacokinetics | The (S)-enantiomer is primarily responsible for the therapeutic effect, with the (R)-enantiomer having significantly less activity. fda.gov |
| Adverse Effects | Some studies suggest a lower incidence of peripheral edema with levamlodipine compared to racemic amlodipine. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150566-71-5 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150566-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamlodipine besylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVAMLODIPINE BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Levamlodipine Besylate
Mechanism of Action at the Molecular Level
Levamlodipine (B1674848) besylate exerts its pharmacological effects through a precise mechanism of action that begins with its interaction with specific ion channels on the cell surface and extends to the modulation of key intracellular enzymatic pathways.
Targeting of L-Type Calcium Channels
The principal molecular target of levamlodipine is the voltage-gated L-type calcium channel, which is abundant in vascular and cardiac smooth muscle cells. selleckchem.comwikipedia.orgpatsnap.com
Levamlodipine selectively blocks the transmembrane influx of calcium ions through L-type calcium channels. patsnap.comdrugbank.com Under normal physiological conditions, the influx of extracellular calcium through these channels is a critical step in initiating muscle contraction. nih.gov By binding to the L-type calcium channels, levamlodipine inhibits this ion flow, reducing the concentration of intracellular calcium available to the contractile machinery. patsnap.com This action is more pronounced in vascular smooth muscle than in cardiac muscle, leading to significant arteriolar vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure. wikipedia.orgdrugbank.com
Amlodipine (B1666008) is a racemic mixture, meaning it contains equal parts of two enantiomers: (S)-amlodipine (levamlodipine) and (R)-amlodipine. nih.govdrugbank.com Pharmacological studies have definitively shown that the therapeutic activity resides almost exclusively in the (S)-enantiomer. selleckchem.comnih.govwikipedia.org Receptor binding studies have demonstrated that levamlodipine ((S)-amlodipine) is a potent blocker of L-type calcium channels, whereas the (R)-enantiomer exhibits virtually no activity at these channels. wikipedia.org The (S)-enantiomer has been reported to have a binding affinity for the L-type calcium channel receptor that is approximately 1,000 times greater than that of the (R)-enantiomer. nih.gov This stereospecificity is a hallmark of its mechanism of action and is the basis for the development of levamlodipine as a single-enantiomer drug.
| Enantiomer | Receptor Target | Relative Binding Affinity | Pharmacological Activity |
| (S)-Amlodipine (Levamlodipine) | L-Type Calcium Channel | High (~1000x greater than (R)-enantiomer) | Potent channel blockade, vasodilation |
| (R)-Amlodipine | L-Type Calcium Channel | Negligible | No significant channel blockade |
Intracellular Signaling Pathway Modulation
The inhibition of calcium influx by levamlodipine initiates a cascade of intracellular events that culminates in smooth muscle relaxation.
The process of smooth muscle contraction is critically dependent on the phosphorylation of the myosin regulatory light chain. nih.govresearchgate.net This reaction is catalyzed by Myosin Light Chain Kinase (MLCK), an enzyme that is activated by the calcium-calmodulin complex. nih.govresearchgate.net Levamlodipine's primary action of blocking calcium entry leads to a decrease in the intracellular calcium concentration. patsnap.com This reduction in available calcium prevents the formation of the calcium-calmodulin complex, thereby keeping MLCK in its inactive state. patsnap.comnih.gov The inhibition of MLCK activity prevents the phosphorylation of the myosin light chain, which in turn inhibits the interaction between actin and myosin filaments, resulting in smooth muscle relaxation and vasodilation. patsnap.com
Levamlodipine directly impacts intracellular calcium homeostasis by limiting the entry of extracellular calcium, a primary trigger for muscle contraction. patsnap.com By acting as an allosteric modulator of L-type calcium channels, it effectively reduces the amount of calcium that enters the cell during depolarization. wikipedia.org This leads to a lower cytosolic calcium concentration, shifting the balance towards a state of relaxation in vascular smooth muscle cells. This targeted disruption of calcium influx, without significantly affecting other ion channels, underscores the specific and potent vasodilatory effect of the compound.
Pharmacodynamic Profiles and Cellular Responses of Levamlodipine Besylate
Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine (B1217469) calcium channel blocker. targetmol.comwikipedia.org Its therapeutic effects are rooted in its specific interactions at the molecular and cellular levels, primarily involving the modulation of calcium ion influx and its subsequent impact on various cell types and physiological processes. patsnap.com
Vascular Smooth Muscle Cell Relaxation Mechanisms
The principal mechanism of action for this compound is the relaxation of vascular smooth muscle, which leads to vasodilation and a reduction in peripheral vascular resistance. patsnap.comruimingpharm-eng.com This process is initiated by the selective and high-affinity binding of levamlodipine to L-type voltage-gated calcium channels located on the cell membranes of vascular smooth muscle cells. wikipedia.orgpatsnap.com
The contractile process in these cells is highly dependent on the influx of extracellular calcium ions. drugs.comresearchgate.net By blocking these L-type calcium channels, levamlodipine inhibits the transmembrane influx of calcium. wikipedia.org The resulting decrease in intracellular calcium concentration prevents the activation of calcium-dependent calmodulin, which in turn inhibits the activity of myosin light chain kinase (MLCK). patsnap.com With MLCK inactive, the phosphorylation of the myosin light chain is prevented, leading to the de-linking of actin and myosin filaments and subsequent muscle relaxation. patsnap.com This direct action on vascular smooth muscle is the primary driver of its vasodilatory effect. drugs.com
Comparative Effects on Cardiac Versus Vascular Muscle Cells
Levamlodipine exhibits a pronounced selectivity for vascular smooth muscle cells over cardiac muscle cells. drugs.comdrugbank.com Experimental data indicate that the inhibitory effect of the drug on calcium ion influx is significantly greater in vascular tissue. drugs.comresearchgate.net This selectivity is crucial to its pharmacological profile, as it allows for potent peripheral vasodilation with minimal direct impact on cardiac contractility. ruimingpharm-eng.comresearchgate.net
While negative inotropic (weakening of muscular contraction) effects have been observed in in vitro studies, these are generally not seen in intact organisms at therapeutic concentrations. drugs.comdrugbank.com The primary effect on the heart is not direct myocardial depression but rather a beneficial reduction in cardiac workload (afterload) due to the decrease in peripheral vascular resistance. patsnap.com Furthermore, by dilating coronary arteries, it can improve oxygen supply to the myocardium. patsnap.com
Table 1: Comparative Cellular Effects of Levamlodipine
| Cell Type | Primary Effect | Mechanism | Result |
|---|---|---|---|
| Vascular Smooth Muscle Cells | Potent Relaxation / Vasodilation | High-affinity blockade of L-type calcium channels, significantly reducing Ca2+ influx. drugs.comresearchgate.net | Reduced peripheral vascular resistance and decreased blood pressure. patsnap.com |
| Cardiac Muscle Cells | Minimal Direct Effect | Lower affinity for L-type calcium channels compared to vascular cells. drugs.comdrugbank.com | Clinically insignificant negative inotropic effect; primary cardiac benefit is from afterload reduction and improved coronary blood flow. patsnap.comdrugbank.com |
Antioxidant and Vasodilatory Properties
The vasodilatory properties of levamlodipine are also enhanced by its ability to increase the production of nitric oxide (NO). drugbank.com NO is a potent endogenous vasodilator produced by endothelial cells that plays a critical role in maintaining vascular tone. drugbank.com By promoting NO synthesis, levamlodipine further contributes to vasodilation and the improvement of blood flow. drugbank.com
Influence on Oxidative Stress Markers (e.g., Malondialdehyde, Superoxide Dismutase)
Levamlodipine's antioxidant effects have been demonstrated through its influence on specific biomarkers of oxidative stress. Research indicates that levamlodipine can reduce serum levels of malondialdehyde (MDA), a key indicator of lipid peroxidation caused by oxidative damage. medchemexpress.commedchemexpress.com
Concurrently, it has been shown to increase the activity of superoxide dismutase (SOD), an essential endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules like hydrogen peroxide. medchemexpress.commedchemexpress.com Studies involving the racemic mixture, amlodipine, have corroborated these findings, showing a reduction in oxidative stress markers such as isoprostane and nitrotyrosine and an ability to counteract reductions in the crucial antioxidant glutathione (GSH). nih.govresearchgate.net
Table 2: Effect of Levamlodipine/Amlodipine on Oxidative Stress Markers
| Oxidative Stress Marker | Effect Observed | Description of Marker |
|---|---|---|
| Malondialdehyde (MDA) | Decreased | A product of lipid peroxidation, indicating cellular damage from reactive oxygen species. medchemexpress.commedchemexpress.com |
| Superoxide Dismutase (SOD) | Increased Activity | A key antioxidant enzyme that protects cells from superoxide radical toxicity. medchemexpress.commedchemexpress.com |
| Nitrotyrosine | Decreased | A marker of inflammation and nitric oxide-dependent oxidative stress. researchgate.net |
| Isoprostane | Decreased | A prostaglandin-like compound formed from the free radical-catalyzed peroxidation of essential fatty acids. nih.gov |
Neuroprotective Effects at the Cellular Level
Emerging research has highlighted the neuroprotective potential of levamlodipine at the cellular level. Studies have shown that this compound can protect cortical neurons from cell death induced by oxidative stress. medchemexpress.com The mechanism appears to involve the drug's ability to counteract the increase in free radicals within neuronal cells. nih.gov
In experimental models of oxidative injury to cortical neurons, pretreatment with amlodipine was found to preserve cell viability. nih.gov This neuroprotective action is associated with the inhibition of death-signaling pathways (e.g., reduction of cytosolic cytochrome c and cleaved caspases) and the enhancement of cell survival signals (e.g., preservation of phosphorylated Akt and Bcl-2 levels). nih.gov Furthermore, in animal models of vascular dementia, levamlodipine has been shown to restore levels of phosphorylated Ca2+/calmodulin-dependent protein kinase II (CaMKII) in the hippocampus, which is associated with improved cognitive function. medchemexpress.com
Pharmacokinetics and Biotransformation Research
Absorption Dynamics and Bioavailability Research
Following oral administration, levamlodipine (B1674848) is absorbed gradually, with peak plasma concentrations (Cmax) being reached between 6 and 12 hours drugbank.comdrugs.comfda.govfda.gov. The absolute bioavailability of levamlodipine is estimated to be between 64% and 90% medex.com.bddrugbank.comdrugs.comfda.govfda.gov. The plasma elimination half-life is extensive, typically ranging from 30 to 50 hours drugbank.comdrugs.comfda.govnih.govwikipedia.org.
Research comparing a 5 mg single dose of levamlodipine to a 10 mg single dose of racemic amlodipine (B1666008) under fasting conditions found their exposures (Cmax and AUC) to be similar drugs.comfda.govnih.gov. One study in healthy volunteers receiving a 5 mg oral dose of levamlodipine besylate reported a mean Cmax of 2.842 ± 0.428 ng/mL and a Tmax of 6.211 ± 1.813 hours researchgate.net.
Table 1: Pharmacokinetic Parameters of this compound (5 mg, single dose) in Healthy Volunteers
| Parameter | Value |
|---|---|
| Cmax (Peak Plasma Concentration) | 2.70 ± 0.49 ng/mL nih.gov |
| Tmax (Time to Peak Concentration) | 6.211 ± 1.813 hours researchgate.net |
| AUC0-t (Area Under the Curve) | 141.32 ± 36.24 ng·h/mL nih.gov |
| t1/2 (Elimination Half-Life) | 47.14 ± 19.08 hours researchgate.net |
Note: Values are presented as mean ± standard deviation where applicable. Data is compiled from multiple studies and may vary based on study design and population.
The absorption and bioavailability of levamlodipine are not significantly altered by the presence of food medex.com.bddrugbank.comdrugs.comfda.govfda.gov. This allows for administration without regard to meals. A study assessing the impact of a high-fat/high-calorie meal on levamlodipine pharmacokinetics confirmed that food did not affect its bioavailability fda.gov.
Distribution Research
Levamlodipine is highly bound to plasma proteins. Ex vivo and other studies have consistently shown that approximately 93% of the circulating drug is bound to plasma proteins in hypertensive patients drugbank.comdrugs.comfda.govfda.govwikipedia.org. The primary binding protein for levamlodipine is human serum albumin drugbank.comnih.gov.
The volume of distribution (Vd) for levamlodipine is reported to be similar to that of racemic amlodipine medex.com.bddrugbank.comnih.gov. The Vd for racemic amlodipine is approximately 21 L/kg, indicating extensive distribution into peripheral tissues drugbank.comnih.gov.
Metabolism Pathways and Enzyme Kinetics
Levamlodipine undergoes extensive hepatic metabolism, with about 90% of the parent compound being converted to inactive metabolites medex.com.bddrugbank.comdrugs.comfda.govwikipedia.orgnih.gov. These metabolites, along with 10% of the unchanged parent drug, are primarily excreted in the urine drugbank.comdrugs.comfda.govwikipedia.org.
The principal metabolic pathway for levamlodipine is the dehydrogenation of its dihydropyridine (B1217469) moiety to a pyridine (B92270) derivative, a metabolite known as M9 drugbank.comnih.govnih.govnih.gov. Research using human liver microsomes has demonstrated that this conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4 medex.com.bddrugbank.comnih.govresearchgate.net. While the CYP3A family is involved, studies suggest that CYP3A4 plays a more significant role than CYP3A5 in the metabolic clearance of amlodipine nih.govresearchgate.netclinpgx.orgdovepress.com.
Once formed, the M9 metabolite can be further metabolized through oxidative deamination or O-dealkylation medex.com.bdnih.govnih.gov. It has been noted that, unlike the metabolism of the racemic mixture, the levamlodipine pathway does not appear to involve O-demethylation medex.com.bdnih.gov. While CYP3A4 is the main enzyme for its primary metabolism, amlodipine enantiomers have also been shown to have inhibitory effects on other enzymes, such as CYP2C9 and CYP2C19 nih.gov.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Levamlodipine |
| (S)-amlodipine |
| Amlodipine |
| Racemic Amlodipine |
| (R)-amlodipine |
| Dextro amlodipine |
| Ketoconazole |
| CYP3cide |
Hepatic Metabolism via Cytochrome P450 Enzymes
The liver is the primary site of levamlodipine metabolism, mediated by the cytochrome P450 (CYP) enzyme system.
Research has firmly established that the metabolism of levamlodipine is predominantly mediated by the CYP3A subfamily of enzymes. nih.govdrugbank.com In vitro studies utilizing human liver microsomes have demonstrated that CYP3A4 plays the principal role in the metabolic clearance of levamlodipine. nih.gov The contribution of CYP3A5 to this process is considered to be of minor significance. nih.govnih.gov This is supported by findings that a selective inhibitor of CYP3A4, completely blocks the formation of levamlodipine's primary metabolite. nih.gov While genetic polymorphisms in CYP3A4 and CYP3A5 can influence the metabolism of some drugs, studies on amlodipine suggest that CYP3A4 genotypes are more likely to impact its pharmacokinetics. johnshopkins.edu
The primary metabolic pathway for levamlodipine is the dehydrogenation of its dihydropyridine ring to form a pyridine derivative, a metabolite designated as M9. nih.govnih.gov This conversion results in a loss of pharmacological activity. nih.gov M9 is the major metabolite observed in in vitro incubations with human liver microsomes. nih.gov Beyond M9, a number of other metabolites have been identified, all of which are considered inactive. In one in-vitro study of amlodipine, twelve phase I and phase II metabolites were detected. innovareacademics.in
Table 1: Identified Metabolites of Amlodipine/Levamlodipine (This table is based on data from studies on amlodipine, which is relevant to levamlodipine.)
| Metabolite | Description |
| M9 | Primary pyridine metabolite |
| Metabolite VII | An acetic acid derivative of the pyridine metabolite, identified as a major urinary metabolite. researchgate.net |
| Other Metabolites | Various pyridine derivatives resulting from further biotransformation. |
The initial and most significant metabolic step is the CYP3A4-mediated dehydrogenation of the dihydropyridine ring of levamlodipine to its pyridine analog, M9. nih.govnih.gov Following this primary conversion, the M9 metabolite undergoes further biotransformation. These subsequent metabolic reactions include oxidative deamination of the 2-aminoethyoxymethyl side chain and O-dealkylation. nih.govnih.govnih.gov This series of reactions results in the formation of various inactive pyridine derivatives that are more water-soluble and readily excreted. nih.gov
Lack of Enantiomeric Interconversion
A crucial aspect of levamlodipine's pharmacokinetics is its stereochemical stability. Research has shown that there is no in vivo metabolic conversion of the (S)-enantiomer (levamlodipine) to the (R)-enantiomer. nih.gov This is significant because the (R)-enantiomer has little to no calcium channel blocking activity and has been associated with some of the adverse effects of racemic amlodipine. The lack of interconversion ensures that the pharmacological activity observed is solely attributable to the (S)-enantiomer.
Elimination Research
The final phase of levamlodipine's journey through the body involves its elimination, primarily through the kidneys.
Renal Excretion of Parent Compound and Metabolites
Renal elimination is the major route of excretion for levamlodipine and its metabolites. nih.gov Approximately 60% of an administered dose is recovered in the urine. nih.gov However, only a small fraction of this, about 10%, is excreted as the unchanged parent compound. nih.gov The vast majority of the renally eliminated drug consists of its various inactive metabolites. nih.gov One study identified a major metabolite in human urine, an acetic acid derivative of the pyridine metabolite, which accounted for 33% of the urinary radioactivity. nih.govresearchgate.net The plasma elimination half-life of levamlodipine is in the range of 30 to 50 hours, which is consistent with the prolonged excretion of its metabolites. drugbank.com
Table 2: Urinary Excretion Profile of Levamlodipine
| Compound | Percentage of Dose Excreted in Urine |
| Levamlodipine (Unchanged) | ~10% |
| Metabolites | ~50% |
| Total Recovery in Urine | ~60% |
Plasma Elimination Half-Life Determination
The plasma elimination half-life of a drug is a critical pharmacokinetic parameter, indicating the time required for the concentration of the drug in the plasma to reduce by half. For levamlodipine, the pharmacologically active S-enantiomer of amlodipine, this value has been established through various clinical studies.
Research indicates that the elimination of levamlodipine from the plasma is biphasic, with a terminal elimination half-life that generally ranges from 30 to 50 hours drugbank.comnih.govdrugs.comfda.gov. This extended half-life is a key characteristic, contributing to its suitability for once-daily administration. One study specifically determined the plasma elimination half-life of levamlodipine to be 31 ± 13 hours wikipedia.org. The slow rate of elimination is a distinguishing feature compared to many other calcium channel blockers umb.edu.pl.
Studies on the racemic mixture, amlodipine, which contains both levamlodipine and the inactive (R)-enantiomer, provide further context. Research in healthy volunteers showed a mean plasma half-life of 36 hours after a single oral dose and 45 hours after 14 days of repeated oral administration umb.edu.pl. The prolonged half-life results in the gradual achievement of steady-state plasma levels, typically occurring after 7 to 8 days of consecutive daily dosing fda.govdrugs.com. It is important to note that factors such as hepatic impairment can increase the half-life drugs.com.
Table 1: Reported Plasma Elimination Half-Life of Levamlodipine
| Parameter | Reported Value | Source |
| Terminal Elimination Half-Life | 30 - 50 hours | drugbank.comnih.govdrugs.comfda.gov |
| Mean Elimination Half-Life | 31 ± 13 hours | wikipedia.org |
| Elimination Half-Life (Amlodipine) | ~40 - 60 hours | nih.gov |
| Mean Half-Life (Amlodipine - Single Dose) | 36 hours | umb.edu.pl |
| Mean Half-Life (Amlodipine - Repeated Dose) | 45 hours | umb.edu.pl |
Oral Clearance Calculations
Oral clearance (CL/F) is a measure of the volume of plasma cleared of a drug per unit of time after oral administration. It is influenced by both the systemic clearance and the bioavailability of the drug.
Studies have calculated the oral clearance for different salt forms of levamlodipine (S-amlodipine). For S-amlodipine besylate, the oral clearance has been reported as 6.9 ± 1.6 mL/min/kg drugbank.comnih.gov. A similar value was found for S-amlodipine maleate (B1232345), with a reported oral clearance of 7.3 ± 2.1 mL/min/kg drugbank.comnih.gov.
Patient-specific factors can significantly influence the clearance of levamlodipine. For instance, elderly patients and individuals with hepatic insufficiency have been observed to have decreased clearance of the drug, which can lead to a 40-60% increase in the area under the plasma concentration-time curve (AUC) drugs.comdrugs.comfda.gov. A population pharmacokinetic study involving 43 patients identified estimated glomerular filtration rate (eGFR) and uric acid (UA) levels as significant factors affecting the clearance of this compound, with lower eGFR and UA levels associated with lower clearance nih.gov. In that study, the typical clearance (CL) was determined to be 62.6 L/h nih.gov.
Table 2: Oral Clearance of Levamlodipine Formulations
| Compound/Formulation | Mean Oral Clearance (CL/F) | Population/Notes |
| S-amlodipine besylate | 6.9 ± 1.6 mL/min/kg | Healthy Subjects |
| S-amlodipine maleate | 7.3 ± 2.1 mL/min/kg | Healthy Subjects |
| This compound | 62.6 L/h | Patient Population |
Chemical Synthesis and Analytical Methodologies in Research
Synthetic Pathways of Levamlodipine (B1674848) Besylate
The predominant methods for synthesizing Levamlodipine Besylate involve the resolution of racemic amlodipine (B1666008), followed by salt formation. These methods are favored for their efficiency in isolating the specific stereoisomer required for therapeutic use.
The cornerstone of this compound synthesis is the chiral resolution of (R,S)-amlodipine. This process separates the two enantiomers, (S)-amlodipine and (R)-amlodipine, by converting them into diastereomeric salts using a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization.
The choice of a chiral resolving agent is critical for the efficiency of the resolution process. Several agents have been successfully employed in laboratory and industrial settings.
L-(+)-Tartaric Acid and D-(-)-Tartaric Acid : Tartaric acid and its derivatives are common resolving agents due to their availability and effectiveness. bhu.ac.in For instance, (R,S)-Amlodipine can be dissolved in a mixed solvent system, and upon the addition of L-(+)-tartaric acid, the less soluble diastereomeric salt, S-(-)-amlodipine-L-tartrate, preferentially crystallizes. chemicalbook.com One documented procedure involves dissolving racemic amlodipine in a mixture of N,N-dimethylformamide and water, followed by the addition of L-tartaric acid to induce crystallization of the S-(-)-amlodipine-L-tartrate salt, achieving a high optical purity. chemicalbook.com Similarly, D-(-)-Tartaric acid has been used in conjunction with urea (B33335) and isopropyl alcohol to precipitate the amlodipine tartrate salt. wisdomlib.org
(S)-BNPPA ((S)-(-)-2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) : (S)-BNPPA is another effective chiral resolving agent. In a typical process, (R,S)-amlodipine is dissolved in a solvent like methanol (B129727) or ethanol, and (S)-BNPPA is added. google.compatsnap.com Controlling the temperature allows for the crystallization of the desired diastereomer, which can then be separated by filtration. google.compatsnap.com
Other Tartaric Acid Derivatives : Optically active derivatives such as O, O'-Di-p-toluoyl-D-tartaric acid and O, O'-Di-p-toluoyl-L-tartaric acid have also been utilized as chiral reagents to resolve racemic amlodipine. bhu.ac.in
The selection of the solvent system is crucial for successful fractional crystallization of the diastereomeric salts. The solvent influences the solubility of the diastereomers and, consequently, the yield and purity of the resolution.
Isopropyl Alcohol (IPA) : IPA is frequently used, often in combination with water. chemicalbook.comwisdomlib.orggoogle.com For example, after forming the S-(-)-amlodipine-L-tartrate salt, it can be dissolved in a water and isopropanol (B130326) mixture before proceeding to the salification step. google.com
Methanol : Methanol is a common solvent for resolutions involving (S)-BNPPA. google.compatsnap.com The process involves dissolving (R,S)-amlodipine and the resolving agent in methanol, followed by controlled crystallization. google.compatsnap.com
N,N-Dimethylformamide (DMF) : DMF, typically mixed with water, is used as a solvent for the resolution of (R,S)-amlodipine with L-tartaric acid. chemicalbook.com
The following table summarizes findings from various resolution processes:
| Resolving Agent | Solvent System | Product | Molar Yield (%) | Purity (%) | Optical Purity (%) |
|---|---|---|---|---|---|
| L-Tartaric Acid | N,N-Dimethylformamide / Water | S-(-)-Amlodipine-L-tartrate | 42.24 | - | 99.49 |
| (S)-BNPPA | Ethanol | This compound | 45.9 | 99.83 | 99.98 |
| (S)-BNPPA | Methanol | This compound | 42.1 | 99.72 | 99.97 |
Once the S-(-)-amlodipine enantiomer is isolated, typically as a tartrate salt, the next step is the formation of the besylate salt. This is a direct acid-base reaction. The S-(-)-amlodipine intermediate is reacted with benzenesulfonic acid. For example, S-(-)-amlodipine-L-tartrate is dissolved in a mixture of water and isopropanol, to which an aqueous solution of benzenesulfonic acid is added. chemicalbook.comgoogle.com This causes the precipitation of this compound, which is then filtered, washed, and dried. chemicalbook.comgoogle.com This conversion step is generally high-yielding, with one method reporting a molar yield of 77.0%. chemicalbook.com
Significant research effort is directed towards optimizing the synthesis of this compound to maximize yield and ensure high chemical and optical purity. Optimization strategies involve the careful selection of resolving agents, solvents, reaction temperatures, and crystallization times. google.compatsnap.com The goal is to develop a process that is not only efficient but also simple, cost-effective, and environmentally friendly. patsnap.com For example, patents describe methods that aim to shorten the synthetic route and use environmentally benign solvents to improve the industrial applicability of the synthesis. google.com The success of these optimizations is measured by the final yield and purity of the this compound, with many reported processes achieving purities exceeding 99.5% and optical purities greater than 99.9%. google.com
The table below presents results from different synthetic and salification processes for this compound.
| Precursor/Intermediate | Process | Molar Yield (%) | Purity by HPLC (%) | Optical Purity by HPLC (%) |
|---|---|---|---|---|
| S-(-)-Amlodipine-L-tartrate | Salification with Benzenesulfonic Acid | 77.0 | 99.44 | 99.55 |
| (R,S)-Amlodipine | Resolution with (S)-BNPPA in Ethanol and Salification | 45.9 | 99.83 | 99.98 |
| (R,S)-Amlodipine | Resolution with (S)-BNPPA in Methanol and Salification | 42.1 | 99.72 | 99.97 |
| Levamlodipine | Direct Salification with Benzenesulfonic Acid | 80.2 | 99.65 | 99.53 |
Resolution of Racemic Amlodipine Precursors
Advanced Analytical Techniques for Characterization and Quantification
The rigorous analysis of this compound is critical for ensuring its quality, efficacy, and safety. Researchers employ a suite of sophisticated analytical techniques to quantify the active pharmaceutical ingredient (API) in biological matrices, assess its purity, and elucidate the structure of the compound and any potential impurities. These methods are defined by their high sensitivity, specificity, and accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the preeminent method for the quantification of levamlodipine in biological fluids, particularly human plasma, due to its exceptional sensitivity and selectivity. This technique is essential for pharmacokinetic and bioequivalence studies, where precise measurement of low drug concentrations is required. nih.govscirp.org
Research findings indicate that various validated LC-MS/MS methods have been successfully developed. These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the complex plasma matrix. nih.govsciex.com Chromatographic separation is commonly achieved on a C18 reversed-phase column. nih.govelsevierpure.com
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a predetermined precursor-to-product ion transition. For amlodipine, a common transition is m/z 409 → 238. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as amlodipine-d4, is often incorporated to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. nih.govmdpi.com These methods demonstrate linearity over a range suitable for clinical studies, often with a lower limit of quantification (LLOQ) of 0.05 ng/mL, which is sensitive enough for pharmacokinetic profiling. nih.govsciex.comelsevierpure.com Validation studies consistently show high recovery and acceptable intra- and inter-day precision and accuracy, in line with regulatory guidelines. nih.govresearchgate.net
Table 1: Examples of LC-MS/MS Method Parameters for Levamlodipine Quantification in Human Plasma
| Parameter | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Chromatography Column | C18 column | Luna C18 (150 x 4.6 mm, 5 µm) | Diamond C18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile (B52724): 5 mM ammonium (B1175870) formate (B1220265) (80:20, v/v) | Methanol and 5 mM ammonium acetate (B1210297) with 0.5% formic acid | Methanol-water (45:55 v/v) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Electrospray Ionization (ESI) |
| MRM Transition (m/z) | 409.1 → 238.1 | 409.17 > 238.19 | Not Specified |
| Linearity Range | 0.302–20.725 ng/mL | 0.05 - 20 ng/mL | 0.1 - 20 ng/mL |
| LLOQ | 0.302 ng/mL | 0.05 ng/mL | 0.1 ng/mL |
| Internal Standard | Amlodipine-d4 | Desipramine | Gliclazide |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
This table is interactive and represents a compilation of data from multiple research studies. scirp.orgnih.govelsevierpure.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. It is used to quantify the main component and to detect and quantify any related substances, including process impurities and degradation products. A critical application of HPLC in this context is the determination of enantiomeric purity, ensuring that the active S-enantiomer is not contaminated with the less active R-enantiomer. walshmedicalmedia.comresearchgate.net
For enantiomeric purity, chiral stationary phases (CSPs) are employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, and crown ether-based columns (e.g., CROWNPAK CR(+)) have proven effective for separating the S(-) and R(+) enantiomers of amlodipine. researchgate.netresearchgate.net The choice of mobile phase, often a mixture of an alkane like hexane (B92381) with an alcohol modifier and an acidic or basic additive, is crucial for achieving optimal resolution between the enantiomeric peaks. aditum.org
For assessing general chemical purity and identifying related substances, reversed-phase HPLC (RP-HPLC) methods are commonly used. ingentaconnect.com These methods typically utilize a C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. japer.in Detection is usually performed with an ultraviolet (UV) detector set at a wavelength where levamlodipine and its potential impurities exhibit strong absorbance, such as 238 nm. ingentaconnect.comgoogle.com These methods are validated for specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure they are suitable for quality control purposes. scirp.org
Table 2: Examples of HPLC Methods for Purity Assessment of this compound
| Parameter | Chiral Separation (Enantiomeric Purity) | Impurity Profiling (Chemical Purity) |
|---|---|---|
| Column Type | Chiral AGP (100 x 4.6 mm, 5µ) | Agilent XDB C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 4.6) with 1% 1-Propanol | Methanol-acetonitrile-0.7% triethylamine (B128534) (pH 3.0) (35:15:50) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Detection Wavelength | 235 nm | 238 nm |
| Column Temperature | 25°C | 30°C |
| Key Finding | Successful baseline separation of R and S enantiomers with retention times of ~5 and 7 minutes respectively. | Effective separation of levamlodipine from five known impurities. |
This table is interactive and provides representative data from published analytical methods. walshmedicalmedia.comingentaconnect.com
Spectroscopic Methods (IR, MS, NMR) for Structural Elucidation and Impurity Identification
Spectroscopic techniques are fundamental to the structural confirmation of this compound and the identification of unknown impurities that may arise during synthesis or degradation. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the levamlodipine molecule. A simple and rapid method has been developed for the quantification of Amlodipine Besylate by measuring the absorbance of the carbonyl group (C=O) peak, which appears around 1676 cm⁻¹. rjpbcs.com This technique provides a characteristic fingerprint spectrum that can be used for identification and confirmation of the bulk drug substance. researchgate.net
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of the compound and its impurities. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments help in elucidating the structure of impurities by piecing together the molecular puzzle. ingentaconnect.com For instance, an unknown degradation impurity was identified as 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate through detailed LC-MS analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive structural information. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of the structure of levamlodipine. For impurity identification, advanced 2D-NMR techniques (like COSY, HSQC, and HMBC) are invaluable for establishing the precise connectivity of atoms in an unknown molecule, as demonstrated in the structural elucidation of a degradation product formed by the reaction of amlodipine with formaldehyde. nih.gov
Table 3: Spectroscopic Data for Structural Characterization of Amlodipine Besylate
| Technique | Application | Key Findings / Characteristic Signals |
|---|---|---|
| FT-IR | Functional Group Identification | Characteristic carbonyl (C=O) peak at ~1676 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Weight & Impurity ID | Identification of impurities such as Impurity D (m/z ~453) and a degradation product (m/z 421.15). |
| ¹H NMR | Structural Elucidation | The experimental ¹H NMR spectrum can be successfully reproduced by theoretical DFT calculations, confirming the molecular structure. |
This table is interactive and summarizes key applications of spectroscopic techniques in the analysis of this compound. ingentaconnect.comrjpbcs.comresearchgate.netnih.gov
Preclinical Efficacy and Safety Research
In Vitro Pharmacological Investigations
In vitro studies are essential for understanding the direct cellular mechanisms of a drug. For levamlodipine (B1674848), this research has explored its effects on cell health and its potential to protect against cellular damage.
Studies utilizing the racemic mixture, amlodipine (B1666008), have investigated its impact on cell growth and survival in various cell types. Research on human vascular smooth muscle cells (VSMC) has shown that amlodipine can inhibit cellular proliferation. researchgate.net This is a key aspect of its therapeutic effect, as VSMC proliferation can contribute to the progression of atherosclerotic plaques. researchgate.net
Further research has demonstrated that amlodipine treatment can reduce the viability of cancer cells in a dose-dependent manner. nih.gov In studies on MDA-MB-231 and MCF-7 human breast cancer cell lines, amlodipine significantly inhibited cell growth. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 8.66 µM for MDA-MB-231 cells and 12.60 µM for MCF-7 cells. nih.gov
Table 1: Effect of Amlodipine on Breast Cancer Cell Viability
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 8.66 | nih.gov |
| MCF-7 | 12.60 | nih.gov |
The neuroprotective effects of amlodipine besylate have been examined in primary cultures of cortical neurons subjected to oxidative stress. nih.gov Oxidative stress, induced by hydrogen peroxide (H₂O₂), was shown to decrease the viability of these neurons in a concentration-dependent manner. nih.gov
Pre-treatment with amlodipine besylate at concentrations up to 5 μM was found to restore the viability of these H₂O₂-injured neurons. nih.gov The mechanism behind this protective effect involves the reduction of free radicals and the modulation of key intracellular signaling pathways. nih.gov Amlodipine besylate counteracted the H₂O₂-induced increase in free radicals and prevented the decline of survival-related proteins while inhibiting the increase of death-signaling proteins. nih.gov
Table 2: Neuroprotective Effects of Amlodipine Besylate on Cortical Neurons
| Condition | Effect of Amlodipine Besylate (up to 5 µM) | Reference |
|---|---|---|
| H₂O₂-Induced Cell Death | Restored cell viability | nih.gov |
| Free Radical Levels | Counteracted the increase in free radicals | nih.gov |
| Survival Signaling Proteins (e.g., Bcl-2) | Reduced the decline in levels | nih.gov |
| Death Signaling Proteins (e.g., cleaved caspase 3) | Reduced the increase in levels | nih.gov |
In Vivo Animal Model Studies
In vivo studies using animal models are critical for evaluating the systemic and organ-specific effects of a drug in a living organism.
The spontaneously hypertensive rat (SHR) is a widely used and relevant model for studying human essential hypertension. Research on amlodipine in SHRs has provided significant data on its antihypertensive and organ-protective effects.
In studies using anesthetized spontaneously hypertensive rats, amlodipine demonstrated a clear ability to lower elevated blood pressure. nih.gov The administration of amlodipine resulted in a significant reduction in systemic blood pressure, highlighting its efficacy as an antihypertensive agent. nih.gov
Table 3: Effect of Amlodipine on Blood Pressure in Rat Models
| Animal Model | Amlodipine Administration | Change in Blood Pressure | Reference |
|---|---|---|---|
| Normotensive Sprague-Dawley Rats | 400 µg/kg + 100 µg/kg/h | -12 ± 4 mmHg | nih.gov |
| Spontaneously Hypertensive Rats | 400 µg/kg + 100 µg/kg/h | -27 ± 5 mmHg | nih.gov |
Beyond blood pressure reduction, the organ-protective effects of amlodipine have been a key area of investigation. In salt-loaded, stroke-prone spontaneously hypertensive rats (SHRSP), amlodipine has been shown to mitigate cardiac damage. nih.gov Intermediate dosages of amlodipine effectively reduced cardiac hypertrophy. nih.gov This suggests that the benefits of amlodipine on the heart are not solely dependent on its ability to lower blood pressure. nih.gov It is thought that amlodipine may help regress left ventricular mass by decreasing both the afterload and intracellular calcium ions, which can slow down protein synthesis in heart muscle cells. amegroups.org
Table 4: Organ Protective Effects of Amlodipine in Hypertensive Rat Models
| Organ System | Finding | Animal Model | Reference |
|---|---|---|---|
| Cardiac | Reduced cardiac hypertrophy | Stroke-Prone SHRSP | nih.gov |
| Renal | Increased glomerular filtration rate by 25% | SHR | nih.gov |
| Renal | Increased urine flow and sodium excretion | SHR | nih.gov |
Investigations in Vascular Dementia Models (e.g., rUCCAO Mice)
Preclinical research utilizing animal models is fundamental to understanding the therapeutic potential of compounds for complex neurological conditions. In the context of vascular dementia (VaD), the right unilateral common carotid artery occlusion (rUCCAO) mouse model is a well-established method for inducing cerebral hypoperfusion and subsequent cognitive deficits, mimicking aspects of the human condition researchgate.netnih.govamanote.com. Investigations into levamlodipine besylate using this model have provided significant insights into its neuroprotective and cognitive-enhancing capabilities.
Restoration of Cognitive Function and Spatial Learning/Memory
Studies have demonstrated that this compound can effectively reverse cognitive impairments in rUCCAO mice, a model for vascular dementia nih.gov. The Morris water maze (MWM), a standard test for spatial learning and memory, revealed that mice with induced vascular dementia that were treated with a vehicle solution showed significant impairment in their ability to find a hidden platform, as indicated by a longer escape latency compared to sham-operated mice researchgate.net.
Oral administration of this compound was shown to significantly reduce the time it took for the VaD mice to locate the hidden platform nih.gov. This improvement in cognitive dysfunction highlights the compound's potential to restore spatial learning researchgate.net.
Further evidence of cognitive restoration was observed through the novel object recognition (NOR) task, which assesses recognition memory. Vehicle-treated rUCCAO mice displayed a diminished capacity to distinguish between a familiar object and a novel one. In contrast, treatment with this compound led to a significant improvement in this cognitive function. The treated mice showed a notable increase in both the time spent exploring the new object and the frequency of exploration compared to the untreated VaD group researchgate.net.
| Treatment Group | Measure | Outcome vs. Vehicle Group |
|---|---|---|
| This compound (0.1 or 0.5 mg/kg) | Time Exploring Novel Object | Significantly elevated researchgate.net |
| Frequency Exploring Novel Object | Significantly elevated researchgate.net |
Modulation of Hippocampal CaMKII Phosphorylation Levels
The molecular mechanisms underlying the cognitive improvements observed with this compound treatment have also been investigated. Key among these is the modulation of calcium/calmodulin-dependent protein kinase II (CaMKII), an enzyme crucial for synaptic plasticity and memory formation. Research has shown that in vehicle-treated VaD mice, the levels of phosphorylated CaMKII (p-CaMKII) at the Thr286 site were reduced in the hippocampus. This reduction is indicative of impaired synaptic function.
Treatment with this compound was found to partially restore the diminished levels of phospho-CaMKII in the hippocampus of these mice nih.gov. This finding suggests that the therapeutic effects of this compound on cognitive function in vascular dementia may be mediated, at least in part, by its ability to positively modulate this critical signaling pathway involved in learning and memory.
| Condition | Phospho-CaMKII (Thr286) Level |
|---|---|
| Vehicle-Treated rUCCAO Mice | Reduced nih.gov |
| This compound-Treated rUCCAO Mice | Partially restored nih.gov |
Analysis of Microglial and Astrocytic Responses
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a known component of the pathophysiology of vascular dementia mdpi.com. Microglia, the resident immune cells of the central nervous system, and astrocytes, which support neuronal function, can become reactive in response to injury like chronic cerebral hypoperfusion mdpi.comresearchgate.net.
However, in the preclinical studies investigating the effects of this compound in the rUCCAO mouse model, no significant impact on microglia and astrocytes was observed following the treatment nih.gov. This suggests that the cognitive benefits conferred by this compound in this specific vascular dementia model may not be primarily driven by a direct modulation of these glial cell responses.
Clinical Research and Translational Studies
Bioequivalence Research
Bioequivalence studies are fundamental in establishing the therapeutic interchangeability between a test drug, such as Levamlodipine (B1674848) Besylate, and a reference drug, typically the established racemic Amlodipine (B1666008) Besylate. These studies are designed to demonstrate that the rate and extent of absorption of the active moiety, levamlodipine, are not significantly different when administered at the same molar dose under similar experimental conditions.
Comparative Bioavailability Studies against Racemic Amlodipine Besylate
Clinical trials have been conducted to compare the bioavailability of Levamlodipine Besylate with racemic Amlodipine Besylate. In these studies, healthy subjects are administered either the levamlodipine formulation or the racemic amlodipine formulation. nih.gov The primary objective is to establish a pharmacokinetic (PK) bridge between the two products. fda.gov Amlodipine is a racemic mixture of dextroamlodipine and levoamlodipine, with levamlodipine being the pharmacologically active enantiomer responsible for calcium channel antagonism. fda.govmdpi.com
A key study involved a randomized, crossover design where healthy Chinese subjects received a 2.5 mg dose of levamlodipine (the test drug) and a 5 mg dose of racemic amlodipine (the reference drug), which contains 2.5 mg of levamlodipine. nih.gov Blood samples were collected over a period of time to measure the plasma concentrations of (S)-amlodipine using liquid chromatography-tandem mass spectrometry. nih.gov The results from such studies are crucial for demonstrating that the levamlodipine formulation delivers the active isomer to the systemic circulation in a manner comparable to the racemic product.
Methodological Considerations for Fasting and Fed Conditions
To comprehensively assess bioavailability, studies are conducted under both fasting and fed conditions. nih.govfda.gov This methodology is critical to evaluate the effect of food on the absorption of the drug. For instance, a pivotal bioavailability study might compare the pharmacokinetics of a 5 mg levamlodipine tablet against a 10 mg racemic amlodipine tablet under fasting conditions. fda.gov A separate arm of the same study would then assess the food effect on the levamlodipine tablet, typically using a high-fat, high-calorie meal. fda.gov
These two conditions (fasting and fed) are standard in bioequivalence trials to ensure that any potential drug-food interactions are identified. nih.gov The results consistently show that both this compound and racemic Amlodipine Besylate can be considered bioequivalent in healthy subjects under both fasting and fed states. nih.govresearchgate.net It has been noted that food does not significantly affect the bioavailability of levamlodipine, an observation similar to that reported for the racemic Norvasc® brand. fda.gov
Statistical Approaches for Bioequivalence Determination (e.g., Geometric Mean Ratios, Confidence Intervals)
The determination of bioequivalence is based on rigorous statistical analysis of key pharmacokinetic parameters, primarily the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.gov The standard criteria for bioequivalence are met if the 90% confidence intervals (CIs) for the geometric mean ratio (GMR) of the test drug to the reference drug for these parameters fall within the prespecified range of 80% to 125%. nih.govresearchgate.net
In a study comparing a 2.5 mg levamlodipine tablet to a 5 mg racemic amlodipine tablet, the following results were obtained:
Under fasting conditions , the geometric mean ratios (GMRs) for Cmax, AUC from time 0 to the last quantifiable concentration (AUC0-t), and AUC from time 0 to infinity (AUC0-∞) were 100.24%, 103.63%, and 103.24%, respectively. nih.gov The 90% CIs for these ratios all fell within the 80-125% acceptance range. nih.gov
Under fed conditions , the GMRs for Cmax, AUC0-t, and AUC0-∞ were 96.48%, 99.90%, and 99.62%, respectively. nih.gov Similarly, the corresponding 90% CIs were within the 80-125% limits. nih.gov
These statistical findings confirm that the two formulations are bioequivalent. nih.gov
| Condition | Pharmacokinetic Parameter | Geometric Mean Ratio (GMR) (%) | 90% Confidence Interval (CI) | Bioequivalence Outcome |
|---|---|---|---|---|
| Fasting | Cmax | 100.24 | Within 80-125% | Met |
| AUC0-t | 103.63 | Within 80-125% | Met | |
| AUC0-∞ | 103.24 | Within 80-125% | Met | |
| Fed | Cmax | 96.48 | Within 80-125% | Met |
| AUC0-t | 99.90 | Within 80-125% | Met | |
| AUC0-∞ | 99.62 | Within 80-125% | Met |
Comparative Effectiveness Research
Comparative effectiveness research aims to evaluate the benefits and risks of different treatment options in real-world clinical settings. For this compound, this involves head-to-head comparisons with its racemic counterpart, Amlodipine Besylate, to assess clinical outcomes in patient populations.
Head-to-Head Comparisons with Racemic Amlodipine in Real-World Settings
Large-scale, pragmatic comparative effectiveness studies have been conducted to compare levamlodipine with racemic amlodipine for the treatment of primary hypertension in real-world scenarios. nih.gov One such study, carried out at 110 centers in China, followed over 10,000 outpatients for 24 months. nih.gov Patients were treated with either levamlodipine maleate (B1232345) or amlodipine besylate, and the primary outcomes evaluated were major cardiovascular and cerebrovascular events (MACCE), among others. nih.gov
Assessment of Cardiovascular and Cerebrovascular Event Rates
The assessment of cardiovascular and cerebrovascular event rates is a critical endpoint in determining the comparative effectiveness of antihypertensive therapies. In a large pragmatic study involving 10,031 patients, the incidence of MACCE was evaluated. researchgate.netnih.gov
The results showed a similar incidence rate for major adverse cardiovascular and cerebrovascular events between the two treatment groups. nih.goviomcworld.org
In the levamlodipine maleate group (n=5,018), there were 223 MACCE, corresponding to an event rate of 4.4%. researchgate.netnih.gov
In the amlodipine besylate group (n=5,013), there were 259 MACCE, for an event rate of 5.2%. researchgate.netnih.gov
The adjusted hazard ratio for MACCE in the levamlodipine group compared to the amlodipine group was 0.90, with a 95% confidence interval of 0.75 to 1.08 (P=0.252). researchgate.netnih.gov This indicates that there was no statistically significant difference in the rate of composite major cardiovascular and cerebrovascular events between the two treatments over a two-year follow-up period. nih.goviomcworld.org
| Treatment Group | Number of Patients (n) | Number of MACCE | Event Rate (%) | Adjusted Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|---|
| Levamlodipine Maleate | 5,018 | 223 | 4.4 | 0.90 (0.75-1.08) | 0.252 |
| Amlodipine Besylate | 5,013 | 259 | 5.2 |
Analysis of Overall Adverse Reaction Incidence
Clinical investigations comparing levamlodipine with its racemic counterpart, amlodipine, have consistently demonstrated a favorable adverse reaction profile for the single-enantiomer formulation. A significant pragmatic clinical trial involving 10,031 patients with primary hypertension provided key insights into the comparative incidence of adverse events. nih.gov
Another double-blind, controlled clinical trial focused on patients who were not adequately controlled on prior therapies. nih.govresearchgate.netconsensus.app When (S)-amlodipine was added to their regimen at half the dose of conventional amlodipine, the incidence of new-onset edema was significantly lower (31.40% vs. 46.51%). consensus.app This highlights a key tolerability benefit of using the isolated S-enantiomer. nih.govresearchgate.net
Table 1: Comparative Incidence of Adverse Reactions
| Adverse Reaction | Levamlodipine Group (%) | Amlodipine Group (%) |
|---|---|---|
| Any Adverse Reaction | 6.0 | 8.4 |
| Lower Extremity Edema | 1.1 | 3.0 |
| Headache | 0.7 | 1.1 |
Data sourced from a pragmatic clinical trial comparing levoamlodipine maleate and amlodipine besylate. nih.gov
Pharmacoeconomic Evaluations (e.g., Cost-Effectiveness, QALYs)
A large-scale comparative effectiveness study of levoamlodipine maleate versus amlodipine besylate included a thorough pharmacoeconomic evaluation. nih.gov The analysis demonstrated that treatment with levoamlodipine maleate was a cost-effective strategy. nih.gov The study found that levoamlodipine resulted in more QALYs gained, with an incremental QALY of 0.00392 per patient, while simultaneously generating significant cost savings. nih.gov
Data from a comparative effectiveness study of levoamlodipine maleate and amlodipine besylate. nih.gov
Studies on Specific Patient Populations
Research in Patients with Isolated Systolic Hypertension
Isolated Systolic Hypertension (ISH), a condition where the systolic blood pressure is elevated while the diastolic pressure remains normal, is a common and significant cardiovascular risk factor, particularly in older adults. researchgate.net Calcium channel blockers like amlodipine are considered a preferred therapy for this patient group. nih.gov
A phase IV, multicentric, open-label study specifically evaluated the benefits of amlodipine besylate in adult Indian patients with ISH. researchgate.net The study enrolled 1770 patients and found that amlodipine besylate was highly effective, with 93.88% of patients achieving the desired therapeutic response (systolic blood pressure < 140 mm Hg). researchgate.net The drug was also reported to be well-tolerated within this population. researchgate.net
Furthermore, a comprehensive review analyzing multiple studies confirmed the efficacy of amlodipine in this specific condition. The analysis showed that amlodipine monotherapy led to a particularly pronounced reduction in systolic blood pressure in patients with ISH, with a mean decrease of 25.9 mmHg. nih.gov This demonstrates the robust antihypertensive effect of the compound in a patient population where systolic blood pressure control is paramount.
Studies on Peripheral Edema Resolution
Peripheral edema is a well-known dose-dependent side effect of dihydropyridine (B1217469) calcium channel blockers, including amlodipine, which can lead to non-adherence or discontinuation of therapy. nih.govnih.gov Research has focused on whether the use of levamlodipine, the S-enantiomer, can mitigate this issue.
A prospective, double-blind, controlled clinical trial was conducted to compare the incidence of leg edema between patients treated with (S)-amlodipine and conventional racemic amlodipine as an add-on therapy. nih.govresearchgate.net The results showed that (S)-amlodipine besylate, administered at half the dose of conventional amlodipine, provided equal antihypertensive efficacy but with a significantly reduced incidence of peripheral edema. nih.govresearchgate.net The incidence of newly developed edema was 31.40% in the (S)-amlodipine group compared to 46.51% in the racemic amlodipine group. consensus.app
Moreover, the severity of edema, as measured by pitting edema scores, increased significantly in the racemic amlodipine group compared to the (S)-amlodipine group over the 120-day treatment period. nih.gov These findings are supported by larger trials which also reported a significantly lower incidence of lower extremity edema with levamlodipine (1.1%) compared to amlodipine (3.0%). nih.govfda.gov This body of evidence suggests that levamlodipine offers a significant advantage in terms of tolerability, specifically concerning the resolution and lower incidence of peripheral edema.
Population Pharmacokinetic/Pharmacodynamic (PopPK/PD) Modeling
Quantitative Analysis of Drug Concentration-Effect Relationships
Population pharmacokinetic/pharmacodynamic (PopPK/PD) modeling is a powerful tool used to quantify the relationship between drug exposure (concentration) and its therapeutic effect, as well as to identify sources of variability in a patient population.
A prospective study involving 43 patients on levamlodipine monotherapy was conducted to establish a PopPK/PD model for this compound. nih.gov The pharmacokinetic (PK) characteristics were best described by a one-compartment model. The pharmacodynamic (PD) component, which assessed the antihypertensive effect on systolic blood pressure, was described using a direct effect model. nih.gov
This quantitative analysis established key parameters that define the concentration-effect relationship of this compound. nih.gov The model also identified that factors such as estimated glomerular filtration rate (eGFR) and uric acid (UA) levels had a significant effect on the clearance (CL) of the drug. nih.gov Patients with lower eGFR and UA levels demonstrated lower clearance, suggesting that individual patient characteristics can influence drug exposure. nih.gov
Another study investigating the relationship between amlodipine serum concentration and its effect on blood pressure in 471 patients found a clear association. nih.gov Patients with uncontrolled hypertension had lower dose-adjusted amlodipine concentrations. The analysis predicted that a 20 nmol/L increase in serum concentration was associated with a 16.5% decreased probability of having uncontrolled hypertension, quantitatively linking drug levels to clinical outcomes. nih.gov
Table 3: Final PopPK/PD Model Parameters for this compound
| Parameter | Description | Typical Value |
|---|---|---|
| V | Volume of Distribution | 3521 L |
| CL | Clearance | 62.6 L·h⁻¹ |
| E₀ | Baseline Systolic Blood Pressure | 168 mmHg |
| Iₘₐₓ | Maximum Drug-Induced Effect | 31 mmHg |
| IC₅₀ | Concentration for 50% of Max Effect | 1.71 ng·mL⁻¹ |
Data from a PopPK/PD modeling study of this compound. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| (S)-amlodipine |
| Amlodipine |
| Amlodipine besylate |
| Levoamlodipine maleate |
| This compound |
| Chlorthalidone |
| Diltiazem (B1670644) |
Influence of Demographic and Pathological Factors on PK/PD Parameters
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of levamlodipine, the active S-enantiomer of amlodipine, can be influenced by various demographic and pathological factors. researchgate.net Understanding these influences is critical for optimizing therapeutic outcomes.
Studies investigating the broader category of amlodipine have identified several key factors that alter its pharmacokinetic profile. These factors include age, sex, body weight, and the presence of hepatic or renal impairment. researchgate.netnih.gov
Age and Sex: Older age is associated with a higher dose-adjusted concentration of amlodipine. nih.gov Studies have also shown that women tend to have higher serum concentrations of amlodipine compared to men, even at lower daily doses. nih.govnih.gov This difference is attributed to a higher dose-adjusted concentration in women. nih.gov While some research suggests that the higher bioavailability in females can be explained by lower body weight, other studies indicate that even after weight adjustment, differences may persist, potentially impacting pharmacodynamic responses like blood pressure reduction. nih.govresearchgate.net
Pathological Factors:
Hepatic Impairment: Since levamlodipine is extensively metabolized by the liver, primarily via the CYP3A4 enzyme, hepatic insufficiency can significantly decrease its clearance. medscape.comdrugbank.com This leads to an increase in the area under the curve (AUC) of approximately 40-60%, necessitating careful consideration in patients with liver disease. medscape.com
Renal Impairment: Unlike hepatic impairment, renal failure does not significantly alter the pharmacokinetics of amlodipine. nih.govmedscape.com Therefore, dosage adjustments are generally not required for patients with renal dysfunction. medscape.comalrasheedcol.edu.iq
A population pharmacokinetic/pharmacodynamic model developed for this compound identified estimated glomerular filtration rate (eGFR) and uric acid (UA) levels as having a significant effect on the drug's clearance. nih.govnih.gov Specifically, patients with lower eGFR and UA levels demonstrated lower clearance of the drug. nih.gov
| Factor | Influence on Levamlodipine/Amlodipine Pharmacokinetics | Clinical Implication |
|---|---|---|
| Age | Increased dose-adjusted concentration in older patients. nih.gov | Potential for greater drug exposure in the elderly. |
| Sex | Higher serum concentrations and dose-adjusted concentrations in women compared to men. nih.govnih.gov | May contribute to differences in pharmacodynamic response. nih.gov |
| Hepatic Impairment | Decreased clearance, leading to a 40-60% increase in AUC. medscape.com | Lower initial doses may be required. medscape.com |
| Renal Impairment | Pharmacokinetics are not significantly influenced. nih.govmedscape.com | Dosage adjustment is typically not necessary. medscape.com |
| Low eGFR and Uric Acid | Associated with lower clearance of levamlodipine. nih.gov | Higher dosages may be considered for initial monotherapy in these patients. nih.gov |
Application in Model-Informed Precision Dosing Strategies (e.g., for Smoking Patients)
Model-informed precision dosing (MIPD) is a quantitative approach that uses mathematical models of drugs and diseases, combined with individual patient data, to optimize treatment. mdpi.com This strategy is particularly relevant for drugs like levamlodipine where inter-individual variability can affect outcomes. page-meeting.org
A key area of investigation for MIPD with levamlodipine is in specific patient populations, such as smokers. Smoking can influence drug metabolism, potentially altering the efficacy of medications. nih.gov A study was designed to develop a population pharmacokinetic/pharmacodynamic (Pop PK/PD) model to investigate the effects of various factors, including nicotine (B1678760), on the steady-state concentrations and therapeutic effects of this compound in smokers. nih.govnih.gov
The research aimed to promote more rational and accurate dosing for smoking patients receiving levamlodipine as initial monotherapy for hypertension. nih.gov The study established a Pop PK/PD model using data from 43 patients. A one-compartment model described the pharmacokinetic characteristics, while a direct effect model was used for the antihypertensive effect. nih.govnih.gov
Key findings from this model include:
Significant Covariates: The model identified the estimated glomerular filtration rate (eGFR) and uric acid (UA) as significant factors affecting the clearance of this compound. nih.govnih.gov Patients with lower eGFR and UA levels had lower drug clearance. nih.gov
Nicotine and Genetic Polymorphisms: The study did not find a significant effect of nicotine concentration or genetic polymorphisms related to polycyclic aromatic hydrocarbons (PAHs) metabolizing enzymes on the PK and PD of levamlodipine. nih.gov However, the researchers suggest that more data may be needed to refine these findings. nih.gov
This model-informed approach allows for simulations to identify optimal dosing for individuals, moving towards personalized medicine. nih.gov By understanding how factors like renal function influence drug clearance, clinicians can better tailor initial treatment regimens to enhance efficacy and safety. nih.gov
| Parameter | Typical Value | Description |
|---|---|---|
| V (Volume of Distribution) | 3521 L | Apparent volume into which the drug distributes. |
| CL (Clearance) | 62.6 L·h⁻¹ | Rate of drug elimination from the body. |
| E₀ (Baseline Effect) | 168 mmHg | Baseline systolic blood pressure before drug effect. |
| Iₘₐₓ (Maximum Inhibitory Effect) | 31 mmHg | Maximum potential reduction in blood pressure. |
| IC₅₀ (Half-maximal Inhibitory Concentration) | 1.71 ng·mL⁻¹ | Concentration at which 50% of the maximum effect is achieved. |
Clinical Trial Methodologies and Outcomes
Phase I Clinical Development for Hypertension Treatment
Phase I clinical trials for levamlodipine have focused on assessing its pharmacokinetic profile, bioavailability, and safety in healthy subjects. These studies are fundamental in establishing the initial human pharmacology before proceeding to larger efficacy trials.
Several Phase I trials have been completed for levamlodipine, often in comparison to racemic amlodipine or as part of a combination therapy. For example, studies have been conducted to assess the relative bioavailability of a single 5 mg dose of levamlodipine compared to a 10 mg dose of amlodipine besylate under fasted conditions. fda.gov Other studies have investigated the pharmacokinetics of levamlodipine when combined with other antihypertensive agents like telmisartan. drugbank.com
A randomized, open-label, two-period crossover bioequivalence study in 30 healthy male adults investigated the population pharmacokinetics of a single 2.5 mg oral dose of S-amlodipine. page-meeting.org Blood samples were collected over 216 hours post-dose to characterize the drug's PK profile. page-meeting.org The population PK model developed from this data demonstrated acceptable predictive performance and found no significant covariates affecting the pharmacokinetic parameters. page-meeting.org
Phase III Clinical Development for Hypertension Treatment
Phase III trials are designed to confirm the efficacy and safety of a drug in a larger, more diverse patient population. Several Phase III studies have been conducted for levamlodipine in the treatment of mild-to-moderate hypertension. drugbank.com
One such trial was a multicenter, randomized, double-blind, parallel-controlled study to evaluate the efficacy and safety of a valsartan/levamlodipine combination tablet. clinicaltrials.govveeva.com This study enrolled patients whose hypertension was not adequately controlled by monotherapy with either levamlodipine or valsartan. clinicaltrials.govveeva.com The trial consisted of multiple phases, including a screening period, a 4-week run-in period on monotherapy, a 12-week core treatment period, and a 12-week extended treatment period. clinicaltrials.govveeva.com
Another Phase III, multicenter, randomized, double-blind, non-inferiority clinical trial compared the efficacy and safety of S(-)-amlodipine nicotinate (B505614) versus racemic amlodipine besylate over 8 weeks in Korean patients with mild to moderate hypertension. nih.gov
These trials typically use the change from baseline in systolic and diastolic blood pressure as a primary efficacy endpoint. medpath.com The methodologies often involve a washout period for previous antihypertensive medications, followed by randomization to either the investigational drug or an active comparator. fda.gov
Review of Clinical Studies Assessing Antihypertensive Efficacy
Multiple clinical studies and systematic reviews have been conducted to assess the antihypertensive efficacy of levamlodipine, often comparing it to racemic amlodipine.
A systematic review and meta-analysis of 8 studies involving 1456 subjects (732 in the levamlodipine group and 724 in the amlodipine group) concluded that levamlodipine is more effective than amlodipine in treating mild to moderate hypertension. cabidigitallibrary.org The analysis showed a statistically significant difference in the effective rate between the two groups. cabidigitallibrary.org Another clinical study with 110 patients found that the therapeutic effect in the levamlodipine group was significantly higher than in the amlodipine group (98.18% vs. 76.36%). researchgate.netalliedacademies.org
A large, pragmatic comparative effectiveness study conducted at 110 centers in China followed 10,031 outpatients with primary hypertension for 24 months. nih.gov The study compared levamlodipine maleate with amlodipine besylate. While there was no statistically significant difference in the incidence of major adverse cardiovascular and cerebrovascular events (MACCE), the findings supported the efficacy of levamlodipine. nih.govresearchgate.net
A meta-analysis of 15 randomized controlled trials found no significant difference between (S)-amlodipine and racemic amlodipine in their effect on blood pressure. nih.gov However, it's important to note that the quality of the included trials varied, with only three being classified as high quality. nih.gov FDA reviews have also concluded that levamlodipine demonstrated similar efficacy compared with amlodipine besylate for treating mild to moderate primary hypertension. fda.gov
The general consensus from these studies is that levamlodipine provides effective blood pressure control, comparable to that of racemic amlodipine, but often at half the dose. fda.gov
| Study/Review | Number of Patients | Comparator | Key Efficacy Finding |
|---|---|---|---|
| Systematic Review (2016) cabidigitallibrary.org | 1456 | Amlodipine | Levamlodipine showed a statistically significant higher effective rate. cabidigitallibrary.org |
| Clinical Observation (2017) researchgate.netalliedacademies.org | 110 | Amlodipine | Therapeutic effect was 98.18% for levamlodipine vs. 76.36% for amlodipine. researchgate.netalliedacademies.org |
| Pragmatic Comparative Study (2021) nih.govresearchgate.net | 10,031 | Amlodipine Besylate | Similar incidence of MACCE between groups. nih.govresearchgate.net |
| FDA Clinical Review fda.govfda.gov | Multiple studies | Amlodipine Besylate (Norvasc®) | Levamlodipine demonstrated similar antihypertensive efficacy. fda.govfda.gov |
Drug Drug Interactions: Mechanisms and Research Implications
Cytochrome P450-Mediated Interactions
Levamlodipine (B1674848) is extensively metabolized in the liver, with the cytochrome P450 3A4 (CYP3A4) isoenzyme playing a primary role in its conversion to inactive metabolites. drugbank.comnih.govdovepress.com Consequently, drugs that inhibit or induce CYP3A4 can significantly impact the plasma concentration and clinical effects of levamlodipine. droracle.ai Genetic variations in CYP3A enzymes, such as CYP3A5, can also influence the clearance of amlodipine (B1666008). clinpgx.org
The co-administration of levamlodipine besylate with substances that modulate CYP3A4 activity can lead to clinically significant changes in its systemic exposure.
CYP3A4 Inhibitors : Strong and moderate inhibitors of CYP3A4 can decrease the metabolism of levamlodipine, leading to elevated plasma concentrations. droracle.aimedscape.com This increased exposure can enhance the drug's blood pressure-lowering effects. For instance, a study involving elderly hypertensive patients demonstrated that the moderate CYP3A4 inhibitor diltiazem (B1670644) increased the peak plasma concentration (Cmax) and systemic exposure (AUC) of amlodipine by nearly 60%. drugs.com Other potent CYP3A4 inhibitors that can increase amlodipine levels include certain antifungal medications (e.g., itraconazole, ketoconazole) and macrolide antibiotics (e.g., clarithromycin). droracle.aigoodrx.com
CYP3A4 Inducers : Conversely, CYP3A4 inducers can accelerate the metabolism of levamlodipine, resulting in lower plasma concentrations and potentially reducing its therapeutic efficacy. droracle.ai Co-administration with inducers like rifampin may necessitate closer blood pressure monitoring. medscape.comgoodrx.com While the quantitative effects of many CYP3A4 inducers on amlodipine have not been extensively detailed, the mechanism suggests a potential for diminished antihypertensive response. medscape.com
| CYP3A4 Modulator Class | Examples | Effect on Levamlodipine Plasma Levels | Mechanism of Interaction |
|---|---|---|---|
| Inhibitors (Strong/Moderate) | Diltiazem, Itraconazole, Ketoconazole, Clarithromycin, Ritonavir droracle.aidrugs.com | Increase | Inhibition of CYP3A4-mediated metabolism, leading to decreased clearance of levamlodipine. droracle.aidrugs.com |
| Inducers | Rifampin, Carbamazepine, Phenytoin droracle.aimedscape.com | Decrease | Induction of CYP3A4 enzymes, leading to increased clearance of levamlodipine. medscape.comgoodrx.com |
The primary mechanism governing these interactions is the modulation of CYP3A4, the main enzyme responsible for amlodipine's dehydrogenation to an inactive pyridine (B92270) metabolite. drugbank.comnih.gov
When a CYP3A4 inhibitor is introduced, it competes with levamlodipine for the enzyme's active site or otherwise hinders the enzyme's function. This reduces the rate at which levamlodipine is metabolized and cleared from the body. The resulting accumulation leads to a higher area under the concentration-time curve (AUC) and peak plasma concentration (Cmax), which can potentiate the pharmacodynamic response. drugs.com
In contrast, CYP3A4 inducers increase the expression of the enzyme, enhancing the metabolic capacity of the liver. This leads to a more rapid biotransformation of levamlodipine into its inactive metabolites, thereby lowering its plasma concentration and potentially compromising its blood pressure-lowering effects. goodrx.com
Other Pharmacodynamic and Pharmacokinetic Interactions
Beyond CYP450-mediated interactions, levamlodipine can engage in other pharmacodynamic and pharmacokinetic interactions.
Pharmacodynamic Interactions : Due to its vasodilatory effect, amlodipine can have an additive blood pressure-lowering effect when used with other antihypertensive agents, such as beta-blockers, or other drugs that cause hypotension, like sildenafil. drugs.commedicalnewstoday.com While this can be therapeutically beneficial, it also carries the potential for symptomatic hypotension. Conversely, nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) may antagonize the antihypertensive effect of amlodipine by affecting prostaglandins (B1171923) that play a role in blood vessel relaxation. droracle.aimedicalnewstoday.com
Pharmacokinetic Interactions : Amlodipine has been shown to affect the function of the P-glycoprotein (ABCB1) drug transporter. clinpgx.org This suggests a potential for interactions with drugs that are substrates of P-glycoprotein, although the clinical significance of this is still being explored.
Interactions with Other Antihypertensive Agents
Levamlodipine is frequently used in combination with other antihypertensive drugs to achieve blood pressure goals. drugs.comnih.gov While combination therapy can be highly effective, it necessitates careful consideration of potential pharmacodynamic and pharmacokinetic interactions.
The primary interaction between levamlodipine and other antihypertensive agents is pharmacodynamic in nature, leading to an additive effect on blood pressure reduction. www.nhs.uk This synergistic hypotension can be beneficial but may also increase the risk of excessive blood pressure lowering, potentially causing symptoms like dizziness or syncope. www.nhs.uk For instance, co-administration with angiotensin II receptor blockers (ARBs) like azilsartan (B1666440) medoxomil, or ACE inhibitors such as benazepril, may enhance the hypotensive effects. drugbank.com Similarly, combining levamlodipine with beta-blockers like atenolol (B1665814) or bisoprolol (B1195378) can increase the risk of bradycardia and other adverse effects. drugbank.com
Conversely, some drugs can diminish the therapeutic efficacy of levamlodipine. Agents like atomoxetine, which can have pressor effects, may decrease the antihypertensive activities of levamlodipine. drugbank.com
The following table summarizes key interactions between levamlodipine and other antihypertensive agents based on available data.
| Interacting Antihypertensive Agent | Potential Effect of Interaction | Mechanism/Note |
| Alfuzosin | May increase hypotensive activities. drugbank.com | Additive pharmacodynamic effect. |
| Amiloride | May increase hypotensive activities. drugbank.com | Additive pharmacodynamic effect. |
| Ambrisentan | May increase hypotensive activities. drugbank.com | Additive pharmacodynamic effect. |
| Aprocitentan | May increase hypotensive activities. drugbank.com | Additive pharmacodynamic effect. |
| Atenolol | Increased risk or severity of bradycardia. drugbank.com | Pharmacodynamic interaction. |
| Azilsartan medoxomil | May increase hypotensive activities. drugbank.com | Additive pharmacodynamic effect. |
| Benazepril | May increase hypotensive activities. drugbank.com | Additive pharmacodynamic effect. |
| Bepridil | May increase hypotensive activities. drugbank.com | Additive pharmacodynamic effect. |
| Bisoprolol | Increased risk or severity of adverse effects. drugbank.com | Pharmacodynamic interaction. |
| Ramipril, Lisinopril | Can lower blood pressure excessively. www.nhs.uk | Additive pharmacodynamic effect. |
Interactions with Herbal and Traditional Medicines (e.g., Lepidium sativum, Curcuma longa)
The concurrent use of herbal supplements and traditional medicines with prescription drugs is common, creating a potential for clinically significant interactions. Research has specifically investigated the effects of Lepidium sativum (garden cress) and Curcuma longa (turmeric) on the pharmacokinetics and pharmacodynamics of amlodipine.
A study in hypertensive rats demonstrated that both Lepidium sativum and Curcuma longa augment the antihypertensive effect of amlodipine. tandfonline.comnih.gov This was supported by pharmacokinetic data showing that these herbs significantly increased the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of amlodipine. tandfonline.comnih.govresearchgate.nettandfonline.com
The co-administration of Lepidium sativum with amlodipine resulted in the most significant reduction in systolic blood pressure (SBP). tandfonline.comtandfonline.com The study found that Lepidium sativum increased amlodipine's Cmax by 83% and its AUC by 48%. tandfonline.comnih.govtandfonline.com Similarly, Curcuma longa increased amlodipine's Cmax by 53% and AUC by 56%. tandfonline.comnih.govtandfonline.com These findings suggest that the herbs may inhibit metabolizing enzymes, leading to higher plasma concentrations and an enhanced therapeutic effect of amlodipine.
However, another study focusing on curcumin (B1669340) (the active compound in Curcuma longa) found that while the combination with amlodipine induced a stronger vasorelaxant effect in isolated rat aortic rings, it did not lead to a significantly greater reduction in SBP or diastolic blood pressure (DBP) compared to amlodipine alone in spontaneously hypertensive rats. researchgate.netnih.govnih.gov This suggests that patients taking amlodipine might be able to consume curcumin without a major impact on its blood pressure-lowering effect. researchgate.netnih.gov
The following tables detail the research findings from the pharmacokinetic and pharmacodynamic interaction study in hypertensive rats.
Pharmacokinetic Interaction of Amlodipine with Lepidium sativum and Curcuma longa
| Treatment Group | Cmax Increase (%) | AUC₀₋t Increase (%) |
| Amlodipine + Lepidium sativum | 83% | 48% |
| Amlodipine + Curcuma longa | 53% | 56% |
Data sourced from a study on hypertensive rats. tandfonline.comnih.govtandfonline.com
Pharmacodynamic Interaction (Mean Systolic Blood Pressure) in Hypertensive Rats
| Treatment Group | Mean SBP (1-24h) (mmHg) |
| Amlodipine alone | 149.5 ± 2.4 |
| Lepidium sativum alone | 151.6 ± 1.09 |
| Amlodipine + Lepidium sativum | 141.8 ± 2.5 |
| Curcuma longa alone | 154.9 ± 2.2 |
| Amlodipine + Curcuma longa | 144.4 ± 2.6 |
Data sourced from a study on hypertensive rats. tandfonline.comnih.govtandfonline.com
Potential for Altered Neuromuscular Blocking Activities
Calcium channel blockers, including levamlodipine, have the potential to interact with neuromuscular blocking agents (NMBAs). This interaction is of particular clinical importance in surgical settings where NMBAs are used to induce muscle relaxation.
The mechanism often involves the potentiation of the neuromuscular blockade. researchgate.net Levamlodipine may increase the neuromuscular blocking activities of certain non-depolarizing agents. Specifically, an increased effect has been noted with atracurium (B1203153) and its salt, atracurium besylate. drugbank.com This potentiation can lead to a prolonged duration of muscle paralysis and may complicate the reversal of the blockade post-surgery. researchgate.net Anesthetists should be aware of this potential interaction and may need to adjust the dosage of the neuromuscular blocking agent and closely monitor neuromuscular function in patients treated with levamlodipine. researchgate.net
Interaction with Neuromuscular Blocking Agents
| Neuromuscular Blocking Agent | Potential Effect of Interaction with Levamlodipine |
| Atracurium | May increase neuromuscular blocking activities. drugbank.com |
| Atracurium besylate | May increase neuromuscular blocking activities. drugbank.com |
Adverse Reaction Profile in Academic Contexts
Mechanisms of Common Adverse Reactions
The most frequently observed adverse reactions with levamlodipine (B1674848) and its racemate, amlodipine (B1666008), are extensions of its primary vasodilatory action.
Peripheral edema, particularly ankle swelling, is a well-documented adverse effect of dihydropyridine (B1217469) calcium channel blockers like levamlodipine. The formation of edema is not due to fluid retention but rather a consequence of fluid redistribution from the capillaries into the interstitial spaces.
The core mechanism involves a disparity between arteriolar and venular dilation. Levamlodipine acts predominantly on the pre-capillary arterioles, causing significant vasodilation. This action is not matched by a corresponding dilation of post-capillary venules. This imbalance leads to a substantial increase in intracapillary hydrostatic pressure. The elevated pressure forces fluid to shift from the intravascular compartment into the surrounding interstitial tissue, resulting in the clinical manifestation of edema. This effect is often more pronounced in dependent areas like the ankles due to the influence of gravity.
Several factors can influence the incidence and severity of this adverse reaction. Research indicates that the likelihood of developing edema is higher in women, older patients, and those in warmer environments. The effect is also dose-dependent.
Table 1: Mechanistic Steps in Levamlodipine-Induced Peripheral Edema
| Step | Mechanism | Physiological Consequence |
| 1 | L-type Calcium Channel Blockade | Inhibition of calcium influx into vascular smooth muscle cells. |
| 2 | Preferential Arteriolar Vasodilation | Greater relaxation of pre-capillary sphincters and arterioles compared to post-capillary venules. |
| 3 | Increased Capillary Hydrostatic Pressure | Imbalance in capillary hemodynamics leads to elevated pressure within the capillary bed. |
| 4 | Fluid Extravasation | Increased pressure drives fluid out of the capillaries and into the interstitial space. |
| 5 | Clinical Manifestation | Accumulation of interstitial fluid presents as pitting edema, typically in the lower extremities. |
Postural (or orthostatic) hypotension is defined as a significant drop in blood pressure upon assuming an upright position from sitting or lying down. Symptoms such as dizziness and light-headedness are direct consequences of this transient cerebral hypoperfusion.
Normally, when a person stands, gravity pulls blood into the lower extremities, momentarily decreasing venous return and cardiac output. This is counteracted by the baroreceptor reflex, a rapid autonomic response that increases sympathetic outflow. This reflex triggers vasoconstriction and an increased heart rate to stabilize blood pressure.
Levamlodipine's mechanism of action can interfere with this compensatory process. As a potent vasodilator, it reduces systemic vascular resistance. This baseline reduction in vascular tone can blunt the compensatory vasoconstriction required to maintain blood pressure upon standing. Consequently, the physiological drop in blood pressure may be exaggerated, leading to symptoms of postural hypotension. This is particularly relevant at the beginning of treatment or following a dose increase before the body has adapted to the altered hemodynamics.
Headache is another common adverse effect associated with levamlodipine and other calcium channel blockers. The underlying mechanism is directly linked to its vasodilatory effects on cerebral blood vessels.
By blocking L-type calcium channels in the smooth muscle of cerebral arteries, levamlodipine causes cerebral vasodilation. This widening of the blood vessels can lead to several downstream effects that trigger headache:
Increased Cerebral Blood Flow: The dilation can lead to a surge in blood flow within the cranium.
Stimulation of Nociceptors: The stretching of the arterial walls can activate pain-sensitive nerve endings (nociceptors) located within the dura mater and other intracranial structures.
Trigeminovascular System Activation: The vasodilation and subsequent stimulation of perivascular sensory nerves can activate the trigeminovascular system, a key pathway in the pathophysiology of migraine and other vascular headaches. This activation can lead to the release of neuropeptides like calcitonin gene-related peptide (CGRP), which are potent vasodilators and pain mediators.
Severe Adverse Reaction Mechanisms
While less common, levamlodipine therapy can be associated with severe adverse reactions. The mechanisms for these events are complex and may involve the drug's potent hemodynamic effects, particularly in susceptible individuals.
Paradoxically, a medication used to treat angina can, in rare instances, lead to its exacerbation or precipitate an acute myocardial infarction. This risk is considered highest at the initiation of therapy or after a dose increase and is particularly noted in patients with severe obstructive coronary artery disease.
Several pathophysiological mechanisms have been proposed:
Reflex Tachycardia: The peripheral vasodilation induced by levamlodipine can cause a significant drop in blood pressure. This may trigger a compensatory baroreceptor-mediated reflex tachycardia (an increase in heart rate). In a patient with significant coronary stenosis, this increased heart rate elevates myocardial oxygen demand, which cannot be met due to the fixed obstruction, thereby worsening ischemia and potentially leading to angina or infarction.
Coronary Steal Phenomenon: While levamlodipine dilates coronary arteries, this effect may be more pronounced in healthier, non-stenotic arterial segments than in areas distal to a severe blockage. This could theoretically divert blood flow away from the ischemic myocardial tissue towards areas that are already well-perfused, thus exacerbating the existing ischemia.
Profound Hypotension: In susceptible individuals, the blood pressure reduction may be excessive, leading to a critical decrease in coronary perfusion pressure. This reduction in the driving pressure for blood flow through the coronary arteries can compromise oxygen delivery to the myocardium, especially in the presence of pre-existing coronary artery disease.
Drug-induced liver injury (DILI) associated with amlodipine is rare, and the presentation can range from asymptomatic, transient elevations in liver enzymes to, in very rare cases, clinically apparent acute liver injury with jaundice. The latency period for the onset of liver injury can be variable, ranging from a few weeks to several months after starting the medication.
The precise mechanism of levamlodipine-induced hepatotoxicity is not fully understood but is believed to be idiosyncratic, meaning it is an unpredictable reaction occurring in susceptible individuals, rather than a direct, dose-dependent toxic effect. Two primary types of idiosyncratic reactions are considered:
Metabolic Idiosyncrasy: This involves variations in the way individuals metabolize the drug. Levamlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. In some individuals, this metabolic process could potentially produce reactive metabolites that can cause cellular damage, leading to hepatocellular injury and inflammation.
Immune-Mediated Hypersensitivity: In this mechanism, the drug or its metabolites may act as haptens, binding to liver proteins and forming neoantigens. These neoantigens can trigger an immune response, leading to inflammation and liver damage. A liver biopsy in one reported case of amlodipine-induced injury showed peri-portal lymphoid infiltration with eosinophils, which is suggestive of an immune-mediated or allergic reaction.
Recent research in animal models has also suggested a potential link between S-amlodipine, alterations in the gut microbiome, increased intestinal permeability, and subsequent liver inflammation mediated by bacterial lipopolysaccharides (LPS).
Table 2: Patterns of Amlodipine-Associated Liver Injury
| Type of Injury | Key Features | Proposed Mechanism |
| Hepatocellular | Significant elevation in aminotransferases (ALT, AST). | Direct or metabolite-mediated damage to hepatocytes. |
| Cholestatic | Predominant elevation in alkaline phosphatase (ALP) and bilirubin, leading to jaundice. | Injury to the bile ducts or impairment of bile flow. |
| Mixed | Elevations in both aminotransferases and alkaline phosphatase. | Features of both hepatocellular and cholestatic injury. |
Hypotension and Reflex Tachycardia Physiology
Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, exerts its therapeutic effect by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. drugs.comwikipedia.org Its primary mechanism of action involves the inhibition of L-type calcium channels, which leads to a greater effect on vascular smooth muscle cells than on cardiac muscle cells. wikipedia.orgdrugbank.compatsnap.com This selective inhibition results in peripheral vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure. drugbank.compatsnap.com
The physiological consequence of this pronounced peripheral vasodilation can be symptomatic hypotension. drugs.commayoclinic.org Overdosage or excessive response to the medication may lead to marked hypotension. drugs.comhres.ca In response to a rapid or significant drop in blood pressure, the body's baroreceptor reflex is activated. This homeostatic mechanism attempts to restore normal blood pressure by increasing sympathetic nervous system output. The increased sympathetic tone leads to an elevation in heart rate, a condition known as reflex tachycardia. drugbank.comnih.gov Therefore, overdose situations with levamlodipine can be expected to cause excessive peripheral vasodilation, marked hypotension, and potentially reflex tachycardia as a compensatory response. drugs.comdrugbank.comnih.gov
Table 1: Physiological Effects Leading to Hypotension and Reflex Tachycardia
| Mechanism | Physiological Effect | Clinical Manifestation |
|---|---|---|
| L-type Calcium Channel Blockade wikipedia.orgpatsnap.com | Inhibition of calcium influx into vascular smooth muscle. drugs.comdrugbank.com | Peripheral vasodilation. drugs.com |
| Peripheral Vasodilation | Decrease in systemic vascular resistance. drugbank.com | Hypotension (low blood pressure). drugs.commayoclinic.org |
| Baroreceptor Reflex Activation | Compensatory increase in sympathetic nervous system activity. | Reflex Tachycardia (increased heart rate). drugbank.comnih.gov |
Immunological Reactions and Allergic Manifestations
Hypersensitivity reactions to dihydropyridine calcium channel blockers like levamlodipine are considered rare. consultant360.comnih.gov However, academic literature and case reports have documented various immunological and allergic manifestations associated with amlodipine, the racemic mixture from which levamlodipine is derived.
Cutaneous adverse drug reactions are among the reported allergic manifestations. These can range in severity and presentation. consultant360.com One of the more common allergic skin reactions is a maculopapular rash. consultant360.com A case study detailed a delayed pruritic and erythematous maculopapular skin exanthema following the intake of amlodipine. researchgate.net Another report described a discoid eczematous adverse drug reaction that developed a few days after initiating amlodipine therapy. consultant360.com In this case, a skin biopsy revealed subacute eczematous and spongiotic dermatitis with a lymphocytic infiltrate containing eosinophils, suggestive of a drug reaction. consultant360.com
Angioedema, a localized swelling of the deeper layers of the skin and mucous membranes, is another rare but documented hypersensitivity reaction. nih.govrowan.edu One study noted that in a large clinical trial, angioedema occurred in only 0.03% of patients taking amlodipine. nih.gov Case reports describe patients developing periorbital and lip angioedema within weeks of starting the medication. nih.gov
More unusual and severe immunological reactions have also been reported. One case report detailed a drug-induced morbilliform eruption associated with amlodipine that clinically and histologically mimicked CD30+ mycosis fungoides, a type of cutaneous T-cell lymphoma. nih.gov The rash resolved after the discontinuation of the drug, suggesting a rare CD30+ pseudolymphoma cutaneous reaction. nih.gov
Diagnostic tools have been employed to confirm these hypersensitivities. The lymphocyte transformation test (LTT) has been used to confirm the involvement of amlodipine in delayed allergic reactions. nih.gov In one case, the LTT was positive for amlodipine and also showed a positive result for nifedipine, another dihydropyridine calcium channel blocker, demonstrating potential cross-reactivity. nih.gov
Table 2: Reported Immunological and Allergic Reactions to Amlodipine
| Reaction Type | Clinical Presentation | Diagnostic Findings |
|---|---|---|
| Cutaneous Hypersensitivity | Maculopapular rash, discoid eczematous eruption. consultant360.comresearchgate.net | Skin biopsy showing eczematous and spongiotic dermatitis. consultant360.com |
| Angioedema | Localized swelling of lips, periorbital area, and tongue. nih.govrowan.edu | Clinical observation and resolution upon drug withdrawal. nih.gov |
| Pseudolymphoma | Morbilliform eruption mimicking CD30+ mycosis fungoides. nih.gov | Resolution after discontinuation of the offending drug. nih.gov |
| Cross-Reactivity | Positive Lymphocyte Transformation Test (LTT) for both amlodipine and nifedipine. nih.gov | Suggests potential for allergic reaction to other dihydropyridines. nih.gov |
Emerging Research Areas and Future Academic Directions
Novel Therapeutic Applications Beyond Hypertension
The unique pharmacological profile of levamlodipine (B1674848) besylate, primarily its potent L-type calcium channel blocking activity, provides a strong rationale for investigating its utility in conditions beyond hypertension and angina. wikipedia.orgpatsnap.com
Vascular dementia (VaD), a neurocognitive disorder stemming from reduced cerebral blood flow, currently lacks effective pharmacological treatments. nih.govnih.gov Recent preclinical research has highlighted levamlodipine besylate as a promising candidate for addressing this unmet need. Disturbance of intracellular calcium homeostasis is considered a key factor in the pathophysiology of neurodegeneration. nih.gov As a calcium channel blocker, levamlodipine may improve cerebrovascular perfusion by relaxing the cerebral vasculature. nih.gov
A notable study investigated the effects of low-dose this compound in a mouse model of VaD. The findings were significant, demonstrating that the compound could reverse cognitive impairments. nih.govnih.gov Key observations from this research include:
Improved Cognitive Function: Mice treated with this compound showed a reduced latency in finding a hidden platform in the Morris water maze test, indicating restored spatial learning and memory. nih.govnih.gov
Biochemical Restoration: The study found that cerebral hypoperfusion led to the dephosphorylation of CaMKII (calcium/calmodulin-dependent protein kinase II), a process linked to cognitive dysfunction. Treatment with this compound was shown to partially restore the levels of phosphorylated CaMKII in the hippocampus. nih.govnih.gov
These findings suggest a novel therapeutic potential for this compound in enhancing cognitive function in VaD, providing a strong basis for further investigation into its neuroprotective mechanisms. nih.gov Research involving amlodipine (B1666008), the racemic mixture, has also identified a potential mechanism where the drug restores the activity of a protein called Kir2.1, which is diminished by high blood pressure, thereby improving blood flow to active areas of the brain. manchester.ac.ukprovidermagazine.com
Table 1: Preclinical Findings of this compound in a Vascular Dementia Model
| Endpoint | Observation in VaD Model (Vehicle Group) | Effect of this compound Treatment | Citation |
|---|---|---|---|
| Cognitive Function | Increased latency in Morris water maze test | Reduced latency to find hidden platform | nih.govnih.gov |
| Hippocampal Biochemistry | Reduced levels of phospho-CaMKII (Thr286) | Partial restoration of phospho-CaMKII levels | nih.govnih.gov |
| Neuroinflammation | Activation of microglia and astrocytes | No significant effect observed on microglia or astrocytes | nih.gov |
The vasodilatory properties of this compound extend to various parts of the circulatory system, suggesting its potential use in other vasospastic disorders. patsnap.com Its application in managing Raynaud's phenomenon, a condition marked by excessive constriction of peripheral blood vessels, is one such area of interest. patsnap.com Furthermore, by dilating coronary arteries and arterioles, this compound improves oxygen delivery to the heart muscle, a mechanism that is beneficial for angina and could be explored for other ischemic conditions. patsnap.com
The broader category of amlodipine has been noted for its antioxidant properties and its role in apoptosis, which may open avenues for its use in cerebrovascular stroke and other neurodegenerative diseases. nih.gov Future research should aim to specifically delineate the role of the levo-enantiomer in these potential applications.
Advanced Formulation and Delivery System Research
To enhance patient compliance and improve the physicochemical properties of this compound, research into advanced formulations is an active area. The S-enantiomer (levamlodipine) has been shown to possess different physicochemical properties compared to the racemate, including a lower melting point, which is attributed to better water solubility and intrinsic dissolution properties. nih.gov This inherent solubility advantage can be leveraged in novel delivery systems.
Current research and development in this area include:
Oral Instant Membranes: A composition for an oral instant membrane containing this compound has been developed. google.com This formulation is designed to dissolve rapidly on the tongue without the need for water, which could significantly improve compliance for geriatric patients and those with difficulty swallowing. google.com
Hydrate (B1144303) Compositions: Investigations into this compound hydrate compositions have been undertaken to create stable formulations, including oral liquid preparations and combination tablets with compounds like folic acid or bisoprolol (B1195378) fumarate. google.com
Fixed-Dose Combinations: The development of single-pill, fixed-dose combinations is a major trend in antihypertensive therapy to improve adherence and achieve better blood pressure control. nih.gov Research into novel combinations that pair this compound with other cardiovascular agents, such as beta-blockers, is ongoing. google.com
Personalized Medicine and Pharmacogenomic Studies
The response to antihypertensive medications can vary significantly among individuals, a phenomenon partly explained by genetic variations. nih.govnih.gov Pharmacogenomics, which studies how genes affect a person's response to drugs, is a critical area of research for personalizing this compound therapy. iu.eduijpsjournal.com
Studies focused on amlodipine have identified several single nucleotide polymorphisms (SNPs) that may predict a patient's blood pressure response. nih.gov The ultimate goal is to use a patient's genetic makeup to guide drug selection and dosing. nih.gov A recent study in a Pashtun population identified key genetic markers associated with amlodipine efficacy. nih.govresearchgate.net
Table 2: Selected Genetic Polymorphisms and Amlodipine Response | Gene | SNP | Genotype Associated with Response | Finding | Citation | | :--- | :--- | :--- | :--- | | CACNA1C | rs2239050 | GG | Associated with a better blood pressure response compared to CC or CG genotypes. | nih.govresearchgate.net | | CACNA1D | rs312481 | GG | Associated with a considerable reduction in blood pressure compared to AA or GA genotypes. | nih.govresearchgate.net | | ACE | rs429 | TA | Individuals with this genotype were less likely to achieve blood pressure control compared to AA carriers. | nih.govresearchgate.net |
These findings suggest that pre-treatment genotyping could improve therapeutic outcomes for patients receiving levamlodipine. nih.govnih.gov Future academic directions will involve validating these markers in diverse populations and integrating them into clinical decision-making tools to pave the way for true personalized antihypertensive therapy. iu.edu
Long-Term Outcome Studies and Real-World Evidence Generation
While clinical trials establish efficacy under controlled conditions, long-term outcome studies and the generation of real-world evidence are essential for understanding a drug's effectiveness and safety in broader, more diverse patient populations over time. researchgate.netnih.gov
A large-scale, pragmatic comparative effectiveness study conducted in China with over 10,000 patients provided significant real-world insights by comparing levoamlodipine maleate (B1232345) to amlodipine besylate over 24 months. researchgate.netnih.gov The study's primary outcomes were major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness. researchgate.netnih.gov The results showed that levoamlodipine had a similar incidence of MACCE compared to amlodipine besylate but with a lower incidence of adverse reactions, particularly edema. researchgate.netnih.gov
Landmark long-term trials involving amlodipine, such as the ASCOT Legacy study, have demonstrated sustained cardiovascular benefits, including fewer stroke deaths over a median follow-up of 15.7 years. cardiologyresearchjournal.com Future research must focus on conducting similar long-term, large-scale studies specifically for this compound to confirm these benefits and further establish its role in cardiovascular risk reduction beyond blood pressure control. lupin.comnih.gov
Development of Predictive Biomarkers for Response and Adverse Reactions
A key goal in modern pharmacology is the development of biomarkers that can predict a patient's response to a drug or their risk of adverse reactions. This aligns closely with the principles of personalized medicine.
For this compound, future research will likely focus on:
Genetic Biomarkers: The SNPs identified in pharmacogenomic studies (e.g., in CACNA1C, CACNA1D, ACE) are the most promising predictive biomarkers for treatment response currently under investigation. nih.govresearchgate.net Further research is needed to validate these genetic markers across different ethnic populations and to explore their combined predictive power using polygenic risk scores. iu.edu
The integration of multi-omics data and the use of artificial intelligence could accelerate the discovery and validation of novel biomarkers, ultimately leading to more effective and safer use of this compound in clinical practice. ijpsjournal.com
Q & A
Q. How can the relative bioavailability of levamlodipine besylate be assessed in healthy volunteers?
Methodological Answer: A two-period crossover design with 20 participants is recommended. Administer single doses of test and reference formulations, then quantify plasma concentrations using HPLC-MS/MS. Pharmacokinetic parameters (AUC, Cmax, t1/2) should be calculated via non-compartmental analysis (NCA) in software like WinNonlin. Bioequivalence is established if 90% confidence intervals for geometric mean ratios of AUC and Cmax fall within 80–125% .
Q. What analytical techniques are validated for quantifying this compound in biological matrices?
Methodological Answer: HPLC-MS/MS is the gold standard for plasma analysis due to its sensitivity and specificity for enantiomeric resolution . For bulk drug quantification, potentiometric titration offers a cost-effective alternative, showing concordance with chromatographic methods (±0.5% accuracy) .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data across this compound studies be reconciled?
Methodological Answer: Conduct meta-analyses stratified by study design (e.g., crossover vs. parallel). Adjust for covariates like age, CYP3A4 polymorphism status, and formulation excipients. Use mixed-effects models to account for inter-study variability. For example, t1/2 discrepancies (e.g., 38.6±9.4 vs. 32.1±12.5 hrs) may arise from differences in sampling duration or assay sensitivity .
Q. What experimental design optimizes comparative effectiveness studies between this compound and other calcium channel blockers?
Methodological Answer: A multicenter prospective cohort with 10,000 participants (5,000 per arm) ensures statistical power for cardiovascular endpoint analysis. Implement propensity score matching to balance baseline characteristics (e.g., blood pressure, comorbidities). Use logistic regression adjusted for confounders like medication adherence and concomitant therapies. Two-year follow-ups at 1, 3, 6, 12, 18, and 24 months capture long-term outcomes .
Q. How should formulation scientists optimize this compound tablets to match reference dissolution profiles?
Methodological Answer: Employ a direct powder compression method with microcrystalline cellulose (filler), crospovidone (disintegrant), and magnesium stearate (lubricant). Test dissolution in four media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water) using USP Apparatus II at 50 rpm. Similarity factors (f2 > 50) across all media confirm bioequivalence .
Q. What methodologies assess this compound’s neuroprotective effects in vascular dementia models?
Methodological Answer: Use a rodent unilateral common carotid artery occlusion (rUCCAO) model. Evaluate microglial activation via Iba-1 immunohistochemistry in hippocampal CA1 regions. Pair behavioral tests (e.g., Morris water maze) with biochemical assays (CaMKII phosphorylation levels) to correlate cognitive improvements with molecular mechanisms .
Data Analysis & Reproducibility
Q. How can propensity scoring improve the validity of observational studies on this compound?
Methodological Answer: Generate propensity scores using logistic regression with covariates like age, baseline BP, and comorbidities. Match participants 1:1 with calipers ≤0.2 SD of the logit score. Validate balance using standardized mean differences (<0.1). Sensitivity analyses (e.g., E-values) quantify unmeasured confounding robustness .
Q. What steps ensure reproducibility in this compound dissolution studies?
Methodological Answer: Standardize media pH (±0.05), temperature (37±0.5°C), and apparatus calibration. Use validated reference tablets for inter-lab comparisons. Report dissolution profiles with time-point-specific mean ± SD (n=12). Include f1 (difference factor) and f2 (similarity factor) calculations to quantify batch consistency .
Experimental Design & Reporting
Q. How to document synthetic protocols for novel this compound derivatives?
Methodological Answer: Follow IUPAC nomenclature and report detailed synthesis steps, including reaction stoichiometry, catalyst loading, and purification methods (e.g., column chromatography gradients). Characterize compounds via 1H/13C NMR, HRMS, and XRD. Provide purity data (≥98% by HPLC) and spectral accession codes in supplementary materials .
Q. What statistical methods address low-dose this compound response heterogeneity in elderly populations?
Methodological Answer: Stratify analyses by renal function (eGFR) and CYP3A5 genotype. Use generalized estimating equations (GEE) for longitudinal BP measurements. For safety endpoints (e.g., edema), apply competing risks regression to account for dropout or mortality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
